molecular formula C15H10Cl2N4OS B11997093 3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Cat. No.: B11997093
M. Wt: 365.2 g/mol
InChI Key: BKKCNGXHXBGRNZ-QGMBQPNBSA-N
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Description

3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves the condensation reaction between 2,4-dichlorophenylhydrazine and 3-formylphenol. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to facilitate the formation of the Schiff base. The reaction can be represented as follows:

2,4-dichlorophenylhydrazine+3-formylphenol3-((E)-[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]iminomethyl)phenol\text{2,4-dichlorophenylhydrazine} + \text{3-formylphenol} \rightarrow \text{this compound} 2,4-dichlorophenylhydrazine+3-formylphenol→3-((E)-[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]iminomethyl)phenol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol exerts its effects is primarily through its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with enzymes or DNA, leading to various biological effects. The phenolic hydroxyl group and the imine nitrogen are key sites for these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol
  • 3-((E)-{[3-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
  • 3-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol

Uniqueness

The uniqueness of 3-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl group enhances its reactivity and potential for forming stable coordination complexes, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10Cl2N4OS

Molecular Weight

365.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-4-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10Cl2N4OS/c16-10-4-5-12(13(17)7-10)14-19-20-15(23)21(14)18-8-9-2-1-3-11(22)6-9/h1-8,22H,(H,20,23)/b18-8+

InChI Key

BKKCNGXHXBGRNZ-QGMBQPNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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